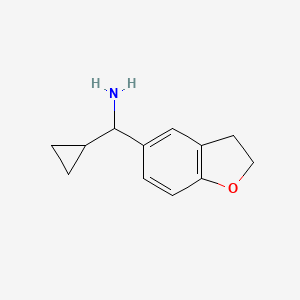

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine

Übersicht

Beschreibung

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is an organic compound that features a cyclopropyl group attached to a 2,3-dihydro-1-benzofuran ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine typically involves multiple steps. One common method starts with the alkylation of 2,3-dihydro-1-benzofuran using cyclopropyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Various nucleophiles such as halides, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is utilized as a versatile building block in organic synthesis. Its unique cyclopropyl moiety allows for the development of novel compounds with diverse functionalities. Researchers have explored its potential in synthesizing derivatives that exhibit enhanced chemical stability and reactivity.

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus.

- Neuroprotective Effects: Related compounds have shown potential neuroprotective effects by stabilizing mitochondrial function and preventing apoptosis in neuronal cells, indicating possible applications in neurodegenerative diseases.

Pharmaceutical Development

This compound is explored as a pharmaceutical intermediate in drug development. Its structural characteristics make it a candidate for creating new therapeutic agents targeting various diseases, including cancer and bacterial infections.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of cyclopropyl derivatives against Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) ranging from 10.1 to 62.4 µM. The presence of the cyclopropyl group was crucial for enhancing antibacterial activity, highlighting its importance in medicinal chemistry.

| Compound | MIC (µM) | Activity |

|---|---|---|

| Cyclopropyl derivative A | 10.1 | High |

| Cyclopropyl derivative B | 62.4 | Moderate |

Case Study 2: Neuroprotection

Research into related compounds demonstrated neuroprotective effects in animal models of Parkinson's disease. For instance, analogs stabilized mitochondrial function and reduced cell death caused by neurotoxic agents.

| Compound | Effect on Neuronal Cells | Mechanism |

|---|---|---|

| Analog A | Reduced apoptosis | Mitochondrial stabilization |

| Analog B | Enhanced survival | Anti-inflammatory action |

Wirkmechanismus

The mechanism of action of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dihydro-1-benzofuran-5-ylmethanamine: Lacks the cyclopropyl group, which may result in different chemical and biological properties.

Cyclopropylamine: Contains the cyclopropyl group but lacks the benzofuran ring, leading to different reactivity and applications.

Benzofuran derivatives: Various derivatives with different substituents on the benzofuran ring, each with unique properties and applications.

Uniqueness

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is unique due to the combination of the cyclopropyl group and the benzofuran ring, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and development in multiple fields.

Biologische Aktivität

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and its effects based on diverse studies.

Chemical Structure and Synthesis

The compound features a cyclopropyl group attached to a 2,3-dihydro-1-benzofuran ring, further linked to a methanamine group. The synthesis typically involves the alkylation of 2,3-dihydro-1-benzofuran using cyclopropyl bromide with sodium hydride as a base. This multi-step synthetic route is crucial for creating a compound with specific biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In particular, studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest that the compound could serve as a potent agent against both Gram-positive and Gram-negative bacteria, along with fungal pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, it was found that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Sf9 (insect cells) | 10.39 | Induction of apoptosis |

| Various cancer lines | 12.80 - 16.25 | Cell cycle arrest in S phase |

These results indicate that the compound could be a candidate for further development as a therapeutic agent against cancer .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering various biological responses. For instance, its interaction with DNA suggests a mechanism where it forms covalent adducts, potentially leading to cellular damage or death .

Case Studies and Research Findings

Several studies have explored the broader implications of cyclopropane derivatives in biological contexts:

- Antibacterial Activity : A study demonstrated that derivatives similar to this compound showed significant antibacterial properties against resistant strains like MRSA .

- Cytotoxicity Assays : In vitro assays revealed that compounds within the same structural family exhibited varying degrees of cytotoxicity against cancer cell lines, reinforcing the potential of such compounds in drug development .

Eigenschaften

IUPAC Name |

cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-12(8-1-2-8)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8,12H,1-2,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDISDUGRVIKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC3=C(C=C2)OCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.